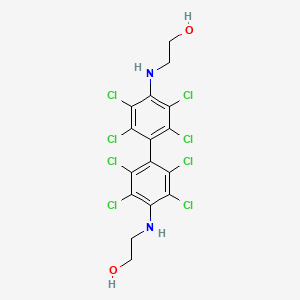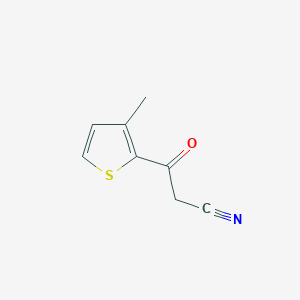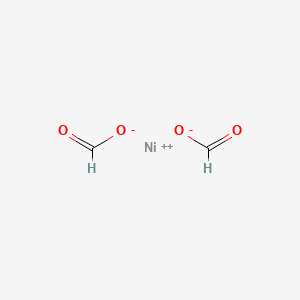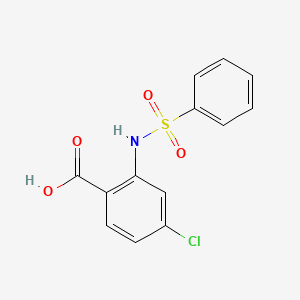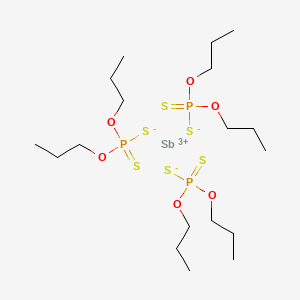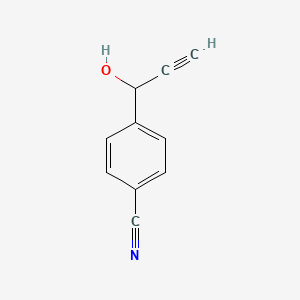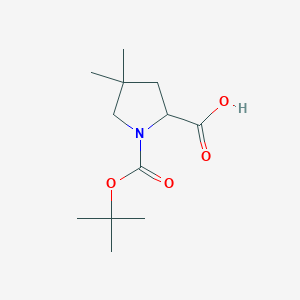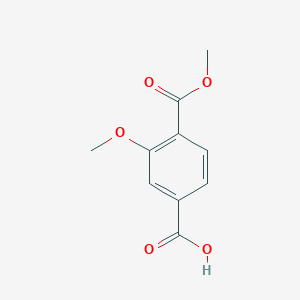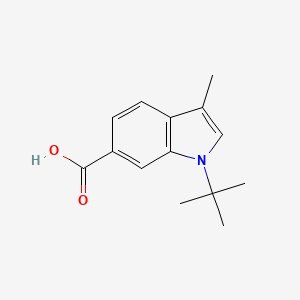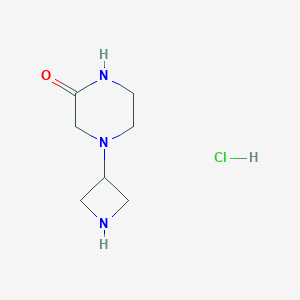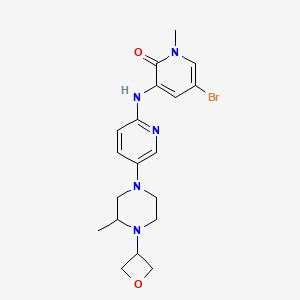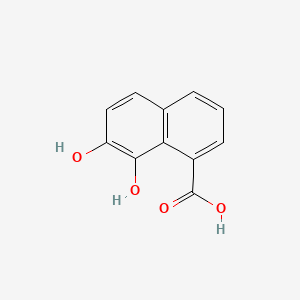
5,6-Dichloroindoline
Descripción general
Descripción
5,6-Dichloroindoline, also known as this compound-2,3-dione, is a chemical compound with the CAS Number: 1677-48-1 . It has a molecular weight of 216.02 and its IUPAC name is 5,6-dichloro-1H-indole-2,3-dione .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with two chlorine atoms at positions 5 and 6 . The InChI code for this compound is 1S/C8H3Cl2NO2/c9-4-1-3-6 (2-5 (4)10)11-8 (13)7 (3)12/h1-2H, (H,11,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
- Synthesis of Seco-Cyclopropyltetrahydroquinolines : 5,6-Dichloroindoline derivatives are used in synthesizing seco-cyclopropyltetrahydroquinolines, which have relevance in the study of DNA alkylation pharmacophores like CC-1065 and the duocarmycins (Pati et al., 2004).
- Preparation of Hydantoins : The compound has been utilized in the eco-friendly mechanochemical preparation of hydantoins from amino esters, a process significant for pharmaceutical synthesis (Konnert et al., 2014).
Biological and Pharmacological Research
- Rooting Promoters : 5,6-Dichloroindole-3-acetic acid, a derivative of this compound, shows strong rooting-promoting activity in plant cuttings, indicating potential agricultural applications (Katayama et al., 2010).
- Anticancer Agents : Various this compound derivatives have been synthesized and tested for their potential as anticancer agents, showing promise in targeting specific cancer cell lines (Rezk et al., 2016).
- Anticonvulsant Activity : this compound derivatives have been studied for their anticonvulsant properties, showing effectiveness comparable to standard drugs in certain cases (Mallikarjuna et al., 2007).
- Photovoltaic Properties : Derivatives of this compound have been explored for their potential in organic–inorganic photodiode fabrication, indicating their utility in photovoltaic applications (Zeyada et al., 2016).
Miscellaneous Applications
- MRI Imaging Probes : Certain analogs of this compound have been identified as potential probes for imaging the expression of specific genes using MRI technology (Bar‐Shir et al., 2013)
Safety and Hazards
The safety information for 5,6-Dichloroindoline indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Propiedades
IUPAC Name |
5,6-dichloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJRWHOYRYFHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

